molecular formula C10H10N2OS B1356492 5-(4-methoxyphenyl)-1H-imidazole-2-thiol CAS No. 10486-41-6

5-(4-methoxyphenyl)-1H-imidazole-2-thiol

Cat. No.: B1356492
CAS No.: 10486-41-6
M. Wt: 206.27 g/mol
InChI Key: ZGWRBVZEHVWOEZ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-1H-imidazole-2-thiol: is a heterocyclic compound featuring an imidazole ring substituted with a 4-methoxyphenyl group at the 5-position and a thiol group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

Chemistry: 5-(4-Methoxyphenyl)-1H-imidazole-2-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies. Its ability to interact with biological targets such as proteins and nucleic acids is of significant interest.

Medicine: Research has indicated that derivatives of this compound may possess anti-inflammatory, antimicrobial, and anticancer properties. These properties are being explored for the development of new therapeutic agents.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts for chemical reactions.

Future Directions

While specific future directions for “5-(4-methoxyphenyl)-1H-imidazole-2-thiol” were not found, research on similar compounds like substituted 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles is ongoing. These compounds are being studied for their potential to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner .

Mechanism of Action

Target of Action

The primary target of 5-(4-methoxyphenyl)-1H-imidazole-2-thiol is the enzyme 15-lipoxygenase (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that plays a significant role in various cancer and inflammation models . The metabolites derived from linoleic acid and arachidonic acid via ALOX15 have pathophysiological roles, making this enzyme a target for pharmacological research .

Mode of Action

this compound interacts with ALOX15 in a substrate-specific manner, inhibiting its catalytic activity . This compound acts as an allosteric inhibitor, binding to the substrate-binding pocket of one monomer, while the substrate fatty acid binds at the catalytic center of another monomer within the ALOX15 dimer . The chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .

Biochemical Pathways

The inhibition of ALOX15 by this compound affects the biochemical pathways involving linoleic acid and arachidonic acid . By inhibiting ALOX15, this compound can potentially alter the production of metabolites derived from these fatty acids, thereby affecting the associated inflammatory and cancer pathways .

Result of Action

The inhibition of ALOX15 by this compound can lead to a decrease in the production of certain metabolites derived from linoleic acid and arachidonic acid . This could potentially result in the modulation of inflammatory and cancer pathways, although the specific molecular and cellular effects would depend on the context of the biochemical environment .

Biochemical Analysis

Biochemical Properties

5-(4-Methoxyphenyl)-1H-imidazole-2-thiol plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. It has been shown to interact with enzymes such as linoleate oxygenase (ALOX15), where it acts as a substrate-selective inhibitor . This interaction is crucial as ALOX15 is involved in the metabolism of fatty acids, and its inhibition can have therapeutic implications in conditions like inflammation and cancer. The compound’s thiol group is likely responsible for its binding affinity to the enzyme’s active site, leading to inhibition of its catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, this compound can reduce inflammation and promote apoptosis in cancer cells, thereby affecting cellular function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, it can interfere with the expression of genes involved in inflammatory responses by inhibiting transcription factors like NF-κB . These molecular interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory effects on enzymes like ALOX15 over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, its interaction with metabolic enzymes can affect metabolic flux and the levels of specific metabolites, further impacting cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to reach its intracellular targets . Once inside the cell, it can bind to proteins and accumulate in specific tissues, influencing its localization and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization enables it to interact with key biomolecules involved in cellular processes, thereby exerting its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-1H-imidazole-2-thiol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide can yield the desired imidazole derivative. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization and subsequent thiolation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 5-(4-methoxyphenyl)-1H-imidazole-2-thiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield the corresponding imidazole derivative with a free thiol group.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Imidazole derivatives with free thiol groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: This compound shares a similar structure but has an indole ring instead of an imidazole ring.

    5-(4-Methoxyphenyl)-1H-benzimidazole: This compound has a benzimidazole ring, which is structurally related to the imidazole ring.

Uniqueness: 5-(4-Methoxyphenyl)-1H-imidazole-2-thiol is unique due to the presence of both a thiol group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(4-methoxyphenyl)-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-8-4-2-7(3-5-8)9-6-11-10(14)12-9/h2-6H,1H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWRBVZEHVWOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90535013
Record name 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10486-41-6
Record name 4-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90535013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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